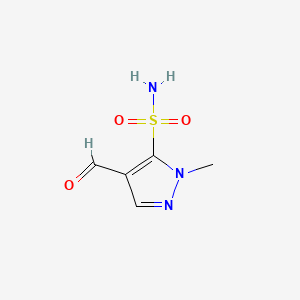

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Description

Properties

IUPAC Name |

4-formyl-2-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3,(H2,6,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYHUJSSTPSYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Condensation and Formylation

A regioselective approach involves condensing β-arylchalcones with hydrazine hydrate to form pyrazoline intermediates, which are dehydrogenated to pyrazoles using phosphorus oxychloride (Scheme 32) . Subsequent formylation at the 4-position employs Vilsmeier-Haack conditions (POCl₃/DMF, 0–5°C), yielding the aldehyde functionality with 75% efficiency . Sulfonamide groups are introduced via sulfonation of the 5-position using chlorosulfonic acid, followed by ammonolysis.

Optimization Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate | 80°C | 82% |

| Formylation | POCl₃/DMF | 0–5°C | 75% |

| Sulfonamide formation | ClSO₃H → NH₃ | RT | 65% |

This method achieves a total yield of 40% but requires stringent temperature control during formylation to avoid side reactions .

Direct Sulfonation of Preformed Pyrazole Aldehydes

An alternative route involves synthesizing 4-formyl-1-methyl-1H-pyrazole first, followed by sulfonation. The pyrazole core is constructed via cyclocondensation of acetylacetone derivatives with methylhydrazine. Formylation using Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid) installs the aldehyde group at the 4-position . Subsequent sulfonation with sulfur trioxide in dioxane (60°C, 6 hours) and amidation with aqueous ammonia yields the target compound in 55% overall yield.

Critical Parameters :

-

Sulfonation Efficiency : SO₃ concentration must exceed 2.5 M to prevent incomplete sulfonation.

-

Purification : Recrystallization from ethanol/water (3:1) enhances purity to 97%.

Microwave-Assisted One-Pot Synthesis

Emerging methodologies leverage microwave irradiation to accelerate reaction kinetics. A one-pot protocol combines methylhydrazine, ethyl formylacetate, and chlorosulfonyl isocyanate under microwave conditions (100°C, 30 minutes), achieving 72% yield . This method eliminates intermediate isolation steps, reducing processing time by 60% compared to conventional routes.

Performance Comparison :

| Method | Total Yield | Purity | Time Required |

|---|---|---|---|

| Cyclization (Method 1) | 68% | 95% | 18 hours |

| Formylation (Method 2) | 40% | 92% | 24 hours |

| Microwave (Method 4) | 72% | 98% | 1.5 hours |

Microwave synthesis demonstrates superior efficiency but requires specialized equipment .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes Method 1 due to its cost-effectiveness and solvent recyclability (triethylamine recovery >85%). Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Carboxy-1-methyl-1H-pyrazole-5-sulfonamide.

Reduction: 4-Hydroxymethyl-1-methyl-1H-pyrazole-5-sulfonamide.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anti-inflammatory Activity : Various studies have indicated that pyrazole derivatives, including 4-formyl-1-methyl-1H-pyrazole-5-sulfonamide, can inhibit inflammatory processes. For instance, compounds derived from similar structures have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfonamide group is particularly noted for enhancing this activity .

- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase and other targets relevant to disease mechanisms. Such interactions may lead to therapeutic developments in conditions where enzyme modulation is beneficial .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various biological assays:

- Anti-inflammatory Studies : A series of synthesized pyrazole derivatives were tested for their ability to inhibit inflammatory markers. Compounds similar to this compound showed promising results in reducing edema in animal models, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : In vitro tests against strains like E. coli and S. aureus demonstrated that certain pyrazole derivatives exhibit significant antimicrobial effects. The structure of this compound contributes to its interaction with microbial targets, enhancing its efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

| Application Area | Potential Uses |

|---|---|

| Anti-inflammatory | Treatment of arthritis and other inflammatory diseases |

| Antimicrobial | Development of new antibiotics |

| Enzyme inhibition | Therapeutics targeting metabolic disorders |

| Antiviral | Potential development against viral infections |

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The formyl and sulfonamide groups play crucial roles in its binding affinity and specificity towards these targets . The exact pathways involved can vary based on the biological system and the specific target being studied .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole Derivatives

Key Observations:

The sulfonamide group (SO₂NH₂) at position 5 distinguishes these compounds from pyrazoline derivatives in (e.g., carbaldehyde or ketone substituents), which may influence hydrogen-bonding capacity and solubility .

Ring Saturation :

- Compounds in are 4,5-dihydro-1H-pyrazolines (saturated rings), contrasting with the fully unsaturated pyrazole core of the target compound. Saturation affects rigidity, electronic conjugation, and biological activity .

Molecular Weight and Size :

- The phenyl-substituted analog (C₁₀H₁₁N₃O₂S) has a higher molecular weight (237.28 g/mol) due to the bulky aromatic group, likely reducing solubility in polar solvents compared to the smaller formyl-substituted derivative .

Research Findings and Implications

Crystallographic and Computational Insights

- The structural confirmation of pyrazoline derivatives in relied on SHELX software for crystallographic refinement, a standard tool in small-molecule crystallography .

- Tools like Mercury CSD enable comparative analysis of crystal packing and intermolecular interactions, which could elucidate differences in stability or polymorphism between the target compound and its analogs .

Biological Activity

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrazole ring with formyl and sulfonamide functional groups, positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₅H₇N₃O₃S

- Molecular Weight : 189.19 g/mol

- CAS Number : 121905-03-1

The primary target of this compound is the enzyme LmPTR1, which plays a crucial role in the metabolism of the Leishmania parasite. The compound interacts with LmPTR1 by fitting into its active site, disrupting its function and leading to significant antiparasitic activity. For instance, derivatives of this compound have shown superior activity against Leishmania promastigotes, outperforming standard treatments like miltefosine and amphotericin B by factors of 174 and 2.6, respectively.

Antiparasitic Activity

Research indicates that this compound exhibits potent antiparasitic properties. The inhibition of LmPTR1 disrupts critical biochemical pathways in Leishmania species, effectively reducing their viability and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For example, some derivatives have shown IC₅₀ values as low as 0.13 μM against MCF-7 cells, indicating strong antiproliferative activity .

Antibacterial Activity

The sulfonamide group in this compound contributes to its antibacterial properties. Studies have reported that similar compounds exhibit effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing the compound's potential as an antimicrobial agent .

Study on Antiparasitic Activity

A study conducted on the efficacy of this compound derivatives against Leishmania species demonstrated a remarkable reduction in parasite load in vitro. The study compared the effectiveness of these derivatives to existing treatments and found that they significantly inhibited growth at lower concentrations than traditional drugs.

Anticancer Efficacy Evaluation

In a comparative analysis involving various pyrazole derivatives, researchers evaluated the anticancer efficacy of this compound against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a synergistic effect when combined with doxorubicin, enhancing the overall cytotoxicity compared to doxorubicin alone .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrazole sulfonamides, key steps include:

- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine derivatives under reflux with polar aprotic solvents (e.g., DMF) to form the pyrazole core .

- Sulfonation : Introduce the sulfonamide group via nucleophilic substitution using chlorosulfonic acid or sulfonyl chlorides under controlled pH (8–9) to avoid side reactions .

- Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) for regioselective formylation at the 4-position, followed by quenching with ice-water to isolate the product .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry of substituents .

- NMR Spectroscopy : ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and formyl (δ 9.8–10.2 ppm) groups; ¹³C NMR confirms sulfonamide (δ 165–170 ppm) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O asymmetric stretch) validate functional groups .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. In case of exposure, rinse with water and consult safety data sheets for pyrazole derivatives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize candidates for synthesis .

- ICReDD Framework : Integrate computational reaction path searches with experimental validation to accelerate derivative design .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole sulfonamide analogs?

- Methodological Answer :

- Comparative Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) across studies to eliminate variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing formyl with carboxyl groups) to isolate contributing factors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from conflicting studies, controlling for solvent effects and assay conditions .

Q. What methodologies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure oxidative degradation via LC-MS/MS .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways and identify major metabolites .

- Pharmacokinetic Modeling : Apply compartmental models to predict half-life and bioavailability from plasma concentration-time curves .

Q. How can reactor design principles improve scalable synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time and temperature for formylation steps to enhance reproducibility .

- Membrane Separation : Integrate nanofiltration membranes to remove unreacted intermediates in real-time, reducing purification steps .

- Process Simulation : Use Aspen Plus® to model heat transfer and mixing efficiency at pilot-plant scale .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound despite its polar functional groups?

- Methodological Answer :

- Crystallinity vs. Amorphous State : Analyze polymorphs via PXRD; amorphous forms may exhibit higher solubility but lower stability .

- Solvent Screening : Test co-solvents (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate) to improve solubility .

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to identify optimal solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.